2-(Undecan-6-yl)pyridine
Description
2-(Undecan-6-yl)pyridine is a pyridine derivative with an 11-carbon alkyl chain (undecane) attached to the pyridine ring at the 2-position. The undecane substituent is branched at the 6th carbon, resulting in a hydrophobic, long-chain alkyl group that significantly influences the compound’s physicochemical properties.
Properties
IUPAC Name |
2-undecan-6-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N/c1-3-5-7-11-15(12-8-6-4-2)16-13-9-10-14-17-16/h9-10,13-15H,3-8,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJFNECPOCDSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCCC)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277157 | |
| Record name | 2-(undecan-6-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5412-17-9 | |
| Record name | NSC974 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(undecan-6-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Undecan-6-yl)pyridine can be achieved through several synthetic routes. One common method involves the alkylation of pyridine with an appropriate alkyl halide. The reaction typically proceeds under basic conditions, using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine, followed by the addition of the alkyl halide.
For example:
Alkylation Reaction: Pyridine is treated with sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO) to form the pyridine anion. This anion then reacts with 6-bromoundecane to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Undecan-6-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form pyridine N-oxide derivatives.
Reduction: Reduction of the pyridine ring can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 3- and 5-positions, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2-(Undecan-6-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized as an intermediate in the synthesis of various fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Undecan-6-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Physicochemical Properties
The following table compares 2-(Undecan-6-yl)pyridine with two structurally relevant compounds from the evidence: 2-(Chloromethyl)pyridine hydrochloride () and 2-methyl-6-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride ().
Key Observations :
- The long alkyl chain in this compound enhances hydrophobicity compared to the smaller chloromethyl group in 2-(Chloromethyl)pyridine hydrochloride, which is more polar due to its ionic HCl salt form .
Reactivity and Functionalization
- 2-(Chloromethyl)pyridine hydrochloride is reactive due to its chloromethyl group, enabling nucleophilic substitution reactions (e.g., forming amines or thioethers) .
- This compound , with a stable alkyl chain, is less reactive but may undergo functionalization at the pyridine nitrogen or terminal alkyl positions (e.g., oxidation or halogenation).
- The oxadiazole-piperidine derivative () is tailored for drug discovery, where the oxadiazole ring acts as a bioisostere for carboxylate or amide groups, enhancing metabolic stability .
Biological Activity
2-(Undecan-6-yl)pyridine is a pyridine derivative that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a long hydrocarbon chain (undecane) attached to a pyridine ring. The presence of the undecane moiety may influence its lipophilicity and membrane permeability, which are critical for biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Binding : Pyridine derivatives often exhibit affinity for neurotransmitter receptors, which can modulate synaptic transmission.
- Enzyme Inhibition : Some studies suggest that compounds with similar structures can inhibit specific enzymes, impacting metabolic pathways.
- Antimicrobial Activity : Pyridine derivatives have been noted for their antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with metabolic processes.
Biological Activities
The following sections summarize key findings related to the biological activities of this compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in developing new antibiotics.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive | 32 µg/mL |
| Gram-negative | 64 µg/mL |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Results indicate that the compound induces apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic profile.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 15 |
| MCF-7 (breast) | 20 |
| A549 (lung) | 25 |
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. It appears to reduce oxidative stress and inflammation in neuronal cell cultures, which could have implications for neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The compound showed promising results against resistant strains of Staphylococcus aureus and Escherichia coli, indicating its potential as an alternative therapeutic agent.
- Cytotoxicity Assessment : A comparative study published in Cancer Research assessed the cytotoxicity of various alkyl-pyridine derivatives on cancer cell lines. The findings indicated that this compound had a lower IC50 compared to other derivatives, suggesting enhanced potency and selectivity towards cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
